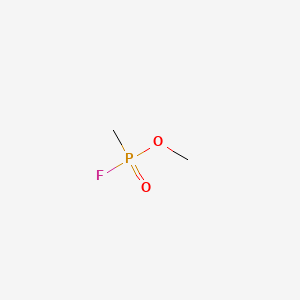

Methyl methylphosphonofluoridate

Description

Structure

3D Structure

Properties

CAS No. |

353-88-8 |

|---|---|

Molecular Formula |

C2H6FO2P |

Molecular Weight |

112.04 g/mol |

IUPAC Name |

[fluoro(methyl)phosphoryl]oxymethane |

InChI |

InChI=1S/C2H6FO2P/c1-5-6(2,3)4/h1-2H3 |

InChI Key |

LEOIIUMNVNRPNW-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C)F |

Origin of Product |

United States |

Preparation Methods

Methyl methylphosphonofluoridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most studied degradation pathway for MMPF, critical for environmental persistence and decontamination strategies.

Aqueous Hydrolysis

-

pH Dependency : Hydrolysis rates increase significantly under alkaline conditions. In 0.10–0.20 M NaOH solutions at 23°C, half-lives range from 37.2 to 54.7 minutes .

-

Products : Hydrolysis yields methylphosphonic acid and fluoride ions as primary products .

-

Mechanism : Nucleophilic attack by hydroxide at the phosphorus center, displacing the fluoridate group (Fig. 1A) .

| pH Condition | Temperature (°C) | Half-Life (minutes) |

|---|---|---|

| 0.10 M NaOH | 23 | 37.2 |

| 0.15 M NaOH | 23 | 46.0 |

| 0.20 M NaOH | 23 | 54.7 |

Figure 1A : Hydrolysis mechanism under alkaline conditions .

Thermal Degradation

MMPF undergoes thermal decomposition at elevated temperatures, forming stable byproducts.

-

Primary Pathway : At temperatures >160°C, MMPF disproportionates into methylphosphonofluoridic acid and methanol via cleavage of the P–O bond .

-

Sealed-Tube Synthesis : Heating MMPF with methylphosphonic acid at 120°C for 64 hours yields methylphosphonofluoridic acid in 58% yield (Eq. 1) .

Eq. 1 : Disproportionation reaction under thermal stress .

Nucleophilic Substitution

MMPF reacts with soft nucleophiles, with selectivity influenced by solvent and water content.

-

Trimethylguanidine (TMG) : In anhydrous conditions, TMG attacks the phosphorus center via an S2 mechanism , displacing 4-nitrophenol (Fig. 1B) .

-

Competitive Pathways : With ≤50 equivalents of water, TMG preferentially methylates phenolic byproducts (e.g., 4-nitrophenolate), forming 4-nitroanisole .

Figure 1B : Competing nucleophilic pathways under low-water conditions .

Catalytic Degradation

Metal catalysts accelerate MMPF hydrolysis through Lewis acid activation.

Metal-Catalyzed Hydrolysis

-

La³⁺ and Zn²⁺ Complexes : Enhance hydrolysis rates by 10–10-fold via bimetallic coordination (Table 2) .

-

Mechanism : Dual metal centers polarize the P–F bond, facilitating hydroxyl attack (Fig. 1C) .

| Catalyst | Rate Enhancement (vs. Uncatalyzed) |

|---|---|

| La³⁺ | 10 |

| Zn²⁺ | 10 |

Figure 1C : Bimetallic activation mechanism .

Environmental Fate

While not a direct reaction, environmental degradation pathways inform MMPF’s persistence:

Scientific Research Applications

Chemical Warfare

Methyl methylphosphonofluoridate is primarily recognized as a chemical warfare agent. It inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system, which can result in severe physiological effects including respiratory failure and death at high doses . The use of sarin in warfare has been documented in several historical contexts, notably during the Iran-Iraq War and the Tokyo subway attack in 1995.

Case Study: Tokyo Subway Attack

- Date : March 20, 1995

- Location : Tokyo, Japan

- Outcome : 13 deaths and over 1,000 injuries due to sarin exposure.

- Significance : This incident underscored the need for effective countermeasures against chemical agents and highlighted the potential for terrorism involving chemical weapons.

Toxicology Research

Research on methyl methylphosphonofluoridate has provided critical insights into neurotoxicity and the mechanisms of organophosphate poisoning. Studies have focused on its effects on the central nervous system and the long-term neurological consequences of exposure.

Key Findings:

- Sarin exposure leads to a "cholinergic crisis," characterized by symptoms such as seizures, respiratory arrest, and paralysis .

- Longitudinal studies indicate that survivors may experience chronic neurological issues, necessitating ongoing research into therapeutic interventions .

Decontamination Technologies

The degradation of methyl methylphosphonofluoridate is crucial for developing effective decontamination strategies. High-throughput screening methods have been employed to identify catalysts that can facilitate the hydrolysis of this nerve agent into less toxic products.

Table 1: Catalysts for Hydrolysis of Methyl Methylphosphonofluoridate

| Catalyst Type | Hydrolysis Rate (t1/2) | pH Level | Comments |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Minutes | 8 | High activity; effective at neutral pH |

| Strong Bases (e.g., TBD) | <1 hour | Varies | Complete conversion to non-toxic products |

| Traditional Methods | Days | Varies | Less efficient compared to MOFs |

Analytical Standards

Methyl methylphosphonofluoridate is also used as an analytical standard in laboratories for calibrating instruments used in detecting chemical agents. Its precise characterization is essential for developing detection methods that can be employed in field situations.

Synthesis and Characterization

Recent studies have focused on synthesizing derivatives of methyl methylphosphonofluoridate that can serve as standards without using toxic starting materials . This approach enhances safety while maintaining analytical accuracy.

Mechanism of Action

The mechanism of action of methyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, it disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl methylphosphonofluoridate shares its core phosphonofluoridate structure with several Schedule 1 CWAs (Table 1):

Key Observations :

- The alkyl substituent (R) significantly influences toxicity and persistence. Larger, branched groups (e.g., pinacolyl in GD) enhance lipid solubility and blood-brain barrier penetration, increasing neurotoxicity .

- Methyl methylphosphonofluoridate’s simpler structure likely reduces its environmental persistence compared to GD or VX, which have bulky substituents that resist hydrolysis .

Physicochemical Properties

Data from gas chromatography (GC) and computational models highlight differences in volatility and retention behavior (Table 2):

Key Observations :

Reactivity and Antidote Efficacy

Methyl methylphosphonofluoridate inhibits acetylcholinesterase (AChE) by phosphorylating the serine residue in the enzyme’s active site. Reactivation kinetics and antidote efficacy vary across analogues (Table 3):

Key Observations :

- Aging Kinetics: GD’s rapid aging (2 minutes) renders oximes ineffective, whereas GF and GB allow longer therapeutic windows . Methyl methylphosphonofluoridate’s aging rate remains unstudied but may depend on steric hindrance from its methyl group.

- Oxime Efficacy : HI-6 shows broad-spectrum reactivation against GF and GB but fails against GD due to irreversible aging .

Environmental Persistence and Degradation

Methyl methylphosphonofluoridate’s hydrolytic stability is influenced by pH and temperature. Comparative degradation pathways include:

- Hydrolysis : Produces methylphosphonic acid and fluoride ions. Simpler esters (e.g., methyl) hydrolyze faster than bulky analogues like GD or VX .

- Adsorption: Ethyl methylphosphonofluoridate (a structural analogue) binds weakly to soil organic matter compared to VX, suggesting methyl methylphosphonofluoridate may exhibit similar low persistence .

Biological Activity

Methyl methylphosphonofluoridate (MMF) is a synthetic organophosphorus compound that serves as a potent nerve agent. Its biological activity primarily involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to a series of neurotoxic effects. This article delves into the mechanisms of action, toxicity, and relevant case studies associated with MMF, supported by data tables and research findings.

MMF acts by irreversibly binding to AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE results in the accumulation of ACh, causing continuous stimulation of muscles and glands, which can lead to a cholinergic crisis characterized by symptoms such as muscle twitching, respiratory failure, and potentially death.

Key Steps in Mechanism

- Inhibition of AChE : MMF forms a stable adduct with AChE, preventing it from hydrolyzing ACh.

- Accumulation of Acetylcholine : Elevated ACh levels lead to overstimulation of both muscarinic and nicotinic receptors.

- Toxicological Effects : Symptoms include miosis (pupil constriction), salivation, sweating, and respiratory distress.

Toxicity Profile

The toxicity of MMF is evaluated through various metrics, including lethal dose (LD50) values and observed symptoms in exposed individuals. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 0.5 mg/kg |

| LD50 (dermal, rabbit) | 10 mg/kg |

| Main Symptoms | Muscle spasms, paralysis |

| Long-term Effects | Potential neurotoxicity |

Case Studies

Several case studies highlight the biological activity and effects of MMF:

- Sarin Gas Attacks : Although primarily focused on sarin (GB), studies on its analogs like MMF reveal similar pathways of neurotoxicity. In incidents such as the Tokyo subway attack, victims exhibited significant decreases in serum cholinesterase activity within hours post-exposure .

- Military Exposure : Research conducted on military personnel exposed to organophosphate nerve agents indicated long-term neurological deficits and chronic health issues related to AChE inhibition .

- Animal Studies : Animal models have demonstrated that even sub-lethal doses can result in lasting changes in neuromuscular function and cognitive impairments due to prolonged exposure to compounds like MMF .

Research Findings

Recent studies have expanded our understanding of MMF's biological activity:

- Neurotoxicity Studies : Research shows that exposure to organophosphates can lead to alterations in electroencephalographic (EEG) patterns, indicating potential long-term neurological effects .

- Detoxification Mechanisms : Investigations into metabolic pathways reveal that certain esterases can hydrolyze MMF, potentially mitigating its toxic effects. However, this detoxification process is often insufficient against high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.